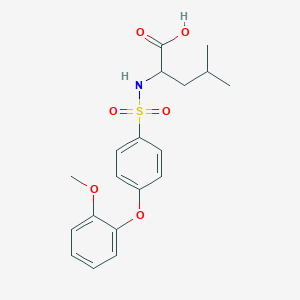

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

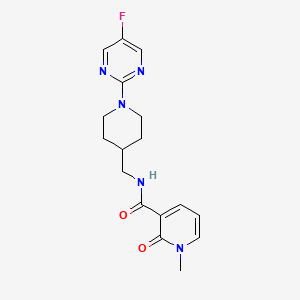

“((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine”, also known as N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-leucine, is a chemical compound with the CAS Number: 1008647-74-2 . It has a molecular weight of 393.46 .

Molecular Structure Analysis

The IUPAC name for this compound is N-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}leucine . The InChI code for this compound is 1S/C19H23NO6S/c1-13(2)12-16(19(21)22)20-27(23,24)15-10-8-14(9-11-15)26-18-7-5-4-6-17(18)25-3/h4-11,13,16,20H,12H2,1-3H3,(H,21,22) .Physical And Chemical Properties Analysis

This compound has a boiling point of 552.1±60.0 C at 760 mmHg and a melting point of 110-112 C . It is a solid at room temperature and should be stored at 4C .Applications De Recherche Scientifique

Enzymatic Characteristics in Amino Acid Modification

One notable application of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine relates to its involvement in enzymatic processes modifying amino acids. In a study by Hibi et al. (2011), the enzyme l-isoleucine dioxygenase (IDO) from Bacillus thuringiensis was found to catalyze various oxidation reactions including hydroxylation, dehydrogenation, and sulfoxidation on hydrophobic aliphatic l-amino acids. IDO's ability to modify different amino acids, including leucine, through these reactions suggests potential applications in the effective production of various modified amino acids, which could be related to the compound (Hibi et al., 2011).

Role in Antibiotic Degradation Pathways

In the degradation of certain antibiotics, such as sulfamethoxazole, a unique pathway involving ipso-hydroxylation followed by fragmentation was identified in Microbacterium sp. strain BR1. This process leads to the release of various compounds, including sulfite and benzoquinone-imine. The role of this compound in this context could be related to its potential involvement in similar hydroxylation and fragmentation pathways, offering insights into novel microbial strategies for antibiotic elimination (Ricken et al., 2013).

Interaction with Hemoglobin Adducts

Bryant et al. (1987) investigated the formation of hemoglobin adducts with 4-aminobiphenyl, where the sulfinic acid amide binds to hemoglobin. This study, while not directly related to this compound, highlights the relevance of sulfonyl compounds in biological interactions, potentially shedding light on how similar compounds might interact in biological systems (Bryant et al., 1987).

Implications in Fuel Cell Technology

A study by Kim et al. (2008) on comb-shaped poly(arylene ether sulfone)s as proton exchange membranes in fuel cells, while not directly addressing this compound, illustrates the broader context of sulfone compounds in advanced material applications. The research on these sulfonated polymers and their properties as polyelectrolyte membrane materials could provide a peripheral understanding of how similar sulfonyl compounds might be utilized in material science (Kim et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6S/c1-13(2)12-16(19(21)22)20-27(23,24)15-10-8-14(9-11-15)26-18-7-5-4-6-17(18)25-3/h4-11,13,16,20H,12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEFGVKJNHLKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2825066.png)

![(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2825067.png)

![3-Methoxy-N-methyl-N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2825071.png)

![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)

![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)

![2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2825078.png)

![4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2825083.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2825085.png)